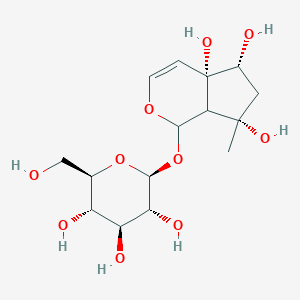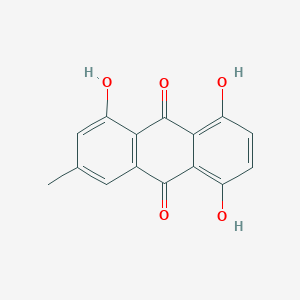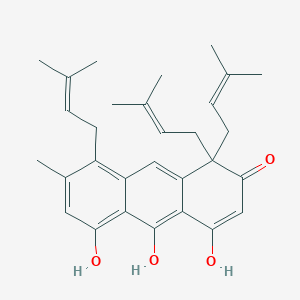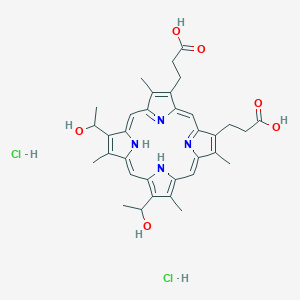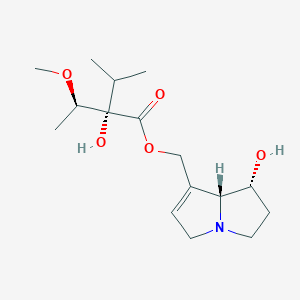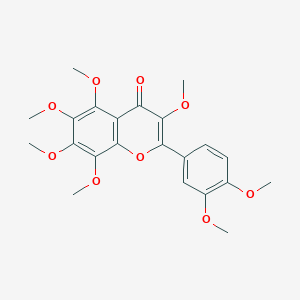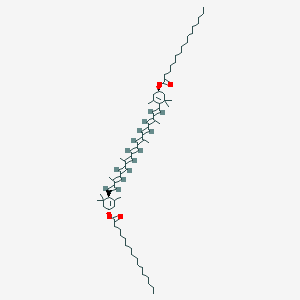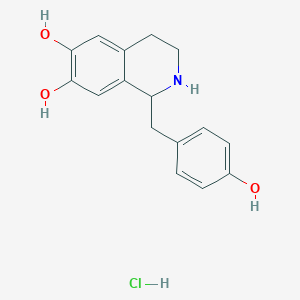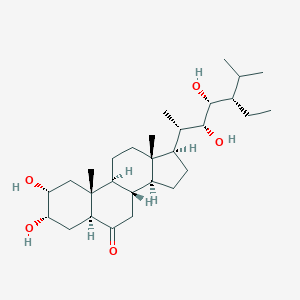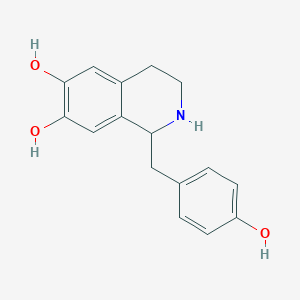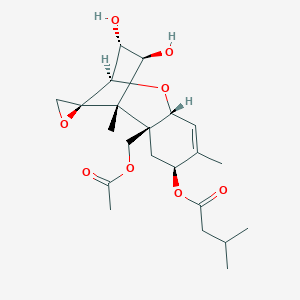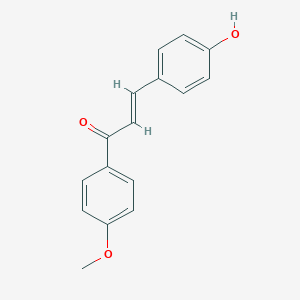
(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research has shown that derivatives of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit notable antioxidant activities. A study conducted by Sulpizio et al. (2016) synthesized and characterized various aminochalcone derivatives, finding that those with hydroxyl functionalities displayed strong antioxidant properties. The compounds were evaluated using free radical scavenging ability tests, indicating their potential as antioxidants (Sulpizio, Roller, Giester, & Rompel, 2016).
Antimicrobial Properties
A 2020 study by Sadgir et al. investigated the antimicrobial activity of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This compound was characterized and examined for its antimicrobial efficacy, showing moderate activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Nonlinear Optical Properties
A study by Mathew et al. (2019) focused on the nonlinear optical properties of chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The study combined theoretical and experimental approaches to evaluate the optical properties, which could be relevant for materials science and photonics (Mathew, Salian, Joe, & Narayana, 2019).
Chemotherapeutic Applications
Research on Ru(II) complexes with substituted chalcone ligands, including (2E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, by Singh et al. (2016), revealed significant anti-breast cancer activity. These compounds exhibited cytotoxicity against breast cancer cell lines, making them potential leads for cancer treatment (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).
Corrosion Inhibition
A 2012 study by Baskar et al. investigated the use of biphenyl chalcone derivatives, including (2E)-1-(biphenyl-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, as corrosion inhibitors. These compounds showed efficacy in inhibiting corrosion of mild steel in acidic environments, indicating their potential application in material science and engineering (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Mecanismo De Acción
The compound has shown antifungal activity against B. cinerea and M. fructicola. The key chalcone structural features for the antifungal activity on B. cinerea and M. fructicola have been studied, and it was found that the hydrogen bonding donor and acceptor and the atomic charge on C 5 modulate the mycelial growth inhibition activity .
Propiedades
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGRADBFAKNHQ-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
69704-15-0 | |
| Record name | NSC139722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



